Iem 1460 Iem 1460 Selective, Ca2+ permeable GluR2-lacking AMPA receptor blocker (IC50 values are 2.6 and 1102 μM for GluR2-lacking and GluR2-containing receptors, respectively). Blocks NMDA receptor-mediated currents. Shows anticonvulsant effects in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
IEM 1460 is an adamantine derivative that blocks both AMPA- and NMDA-type glutamate receptor (GluR) channels (IC50 = 10 μM-0.1 mM). It is selective for Ca2+-permeable GluR channels, which lack the GluR2 R subunit, and has been used to identify Ca2+-permeable glutamate receptors in the brain.
Voltage-dependent open-channel blocker of AMPA receptors. Selective for GluR2 subunit-lacking (Ca2+-permeable) receptors over GluR2-containing receptors (IC50 values are 2.6 and 1102 μM, respectively). Selectively blocks fast spiking interneuron but not medium spiny projection neuron in mouse striatum. Also blocks NMDA receptor-mediated currents. Anticonvulsant in vivo.
Brand Name: Vulcanchem
CAS No.: 121034-89-7
VCID: VC0004382
InChI: InChI=1S/C19H37N2.2BrH/c1-21(2,3)8-6-4-5-7-20-15-19-12-16-9-17(13-19)11-18(10-16)14-19;;/h16-18,20H,4-15H2,1-3H3;2*1H/q+1;;/p-1
SMILES: C[N+](C)(C)CCCCCNCC12CC3CC(C1)CC(C3)C2.Br.[Br-]
Molecular Formula: C19H38Br2N2
Molecular Weight: 454.3 g/mol

Iem 1460

CAS No.: 121034-89-7

Cat. No.: VC0004382

Molecular Formula: C19H38Br2N2

Molecular Weight: 454.3 g/mol

* For research use only. Not for human or veterinary use.

Iem 1460 - 121034-89-7

Specification

CAS No. 121034-89-7
Molecular Formula C19H38Br2N2
Molecular Weight 454.3 g/mol
IUPAC Name 5-(1-adamantylmethylamino)pentyl-trimethylazanium;bromide;hydrobromide
Standard InChI InChI=1S/C19H37N2.2BrH/c1-21(2,3)8-6-4-5-7-20-15-19-12-16-9-17(13-19)11-18(10-16)14-19;;/h16-18,20H,4-15H2,1-3H3;2*1H/q+1;;/p-1
Standard InChI Key CQTDZUSQSTUZDA-UHFFFAOYSA-M
SMILES C[N+](C)(C)CCCCCNCC12CC3CC(C1)CC(C3)C2.Br.[Br-]
Canonical SMILES C[N+](C)(C)CCCCCNCC12CC3CC(C1)CC(C3)C2.Br.[Br-]
Appearance Assay:≥98%A white powder

Introduction

Chemical Identity and Physicochemical Properties

IEM-1460, systematically named N,N,N-Trimethyl-5-[(tricyclo[3.3.1.1³,⁷]dec-1-ylmethyl)amino]-1-pentanaminium bromide hydrobromide, is characterized by a unique adamantane moiety linked to a quaternary ammonium group. This structural configuration underpins its interactions with AMPA receptor channels.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₉H₃₇BrN₂·HBr
Molecular Weight454.33 g/mol
CAS Number121034-89-7
Purity≥98%
Solubility100 mM in water or DMSO

The adamantane group enhances lipid membrane permeability, while the charged ammonium group facilitates binding to the receptor’s pore region . The compound’s bromide counterions ensure stability in aqueous solutions, making it suitable for electrophysiological and in vivo applications .

Mechanism of Action: Selective Blockade of CP-AMPARs

IEM-1460 selectively inhibits GluA2-lacking AMPA receptors, which exhibit high calcium permeability and inward rectification. This selectivity arises from its interaction with the receptor’s ion channel pore.

Voltage-Dependent Open-Channel Blockade

IEM-1460 binds within the transmembrane region of AMPA receptors, preferentially blocking CP-AMPARs in a voltage-dependent manner. At -70 mV, 100 μM IEM-1460 inhibits 95% of kainate-induced currents in striatal cholinergic interneurons but only 4–15% in GluA2-expressing neurons . The block is reversible and use-dependent, requiring channel opening for efficacy .

Calcium Permeability Correlation

A strong correlation exists between IEM-1460 sensitivity and AMPA receptor calcium permeability (P<sub>Ca</sub>/P<sub>Na</sub>). Neurons with P<sub>Ca</sub>/P<sub>Na</sub> > 0.3 (e.g., hippocampal interneurons) show 81–95% inhibition, while those with P<sub>Ca</sub>/P<sub>Na</sub> < 0.15 (e.g., cerebellar Purkinje cells) exhibit minimal block . This property makes IEM-1460 a functional marker for native CP-AMPARs .

Pharmacological Profile and Selectivity

Receptor Subunit Specificity

Receptor TypeIC₅₀ (μM)Inhibition at 100 μM
GluA2-lacking AMPARs2.681–95%
GluA2-containing AMPARs11024–15%

IEM-1460’s 424-fold selectivity for GluA2-lacking receptors enables precise manipulation of CP-AMPARs in mixed neuronal populations . For example, in mouse striatum, it blocks fast-spiking interneurons (GluA2-low) but spares medium spiny projection neurons (GluA2-high) .

Anticonvulsant Effects

In rodent models, systemic IEM-1460 administration reduces seizure severity by suppressing hyperexcitability in CP-AMPAR-rich circuits. This effect is attributed to preferential inhibition of hippocampal interneurons, which regulate network synchrony .

Applications in Neurological Research

Pain and Neuropathy Studies

IEM-1460 has elucidated the role of CP-AMPARs in neuropathic pain. In spinal nerve ligation (SNL) models, intrathecal IEM-1460 reverses mechanical allodynia by blocking injury-induced CP-AMPAR trafficking in spinal dorsal horn neurons . Notably, α2δ-1 subunit upregulation post-injury enhances CP-AMPAR synaptic incorporation, a phenomenon abolished by IEM-1460 .

Synaptic Plasticity and Learning

Hippocampal long-term potentiation (LTP) studies reveal that IEM-1460-sensitive CP-AMPARs mediate early synaptic strengthening. Genetic or pharmacological CP-AMPAR ablation impairs spatial memory, highlighting their role in learning .

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